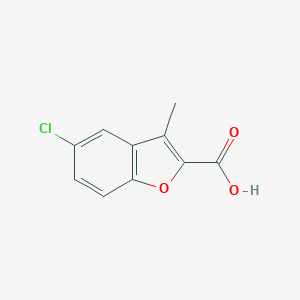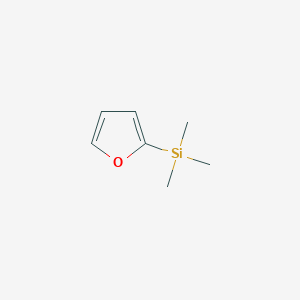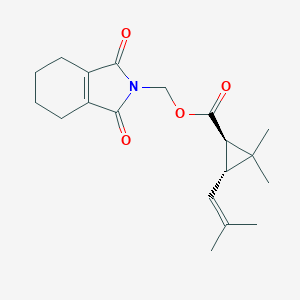
Triallylmethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triallylmethylsilane is an organosilicon compound with the molecular formula C10H18Si. It is a colorless to almost colorless clear liquid with a boiling point of 180°C and a density of 0.82 g/cm³ . This compound is known for its unique chemical properties and is used in various industrial and research applications.
Wirkmechanismus
Target of Action
Triallylmethylsilane, also known as Triallyl(methyl)silane, is an organosilane compound . . Organosilanes are generally used as intermediates in the production of other chemicals, and their targets can vary widely depending on the specific reactions they are involved in .
Mode of Action
The mode of action of this compound is not well-documented in the literature. As an organosilane, it likely participates in reactions as a silicon-based reagent. The silicon atom in organosilanes can form bonds with a wide variety of other atoms, enabling them to participate in a broad range of chemical reactions .
Biochemical Pathways
As an intermediate in chemical reactions, it could potentially be involved in a wide variety of pathways, depending on the specific reactions it is used in .
Result of Action
The results of this compound’s action would depend on the specific reactions it is used in. As an organosilane, it could potentially be used to form a wide variety of other compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Triallylmethylsilane can be synthesized through the hydrosilylation reaction of allyl chloride with methylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C .
Industrial Production Methods: In an industrial setting, triallyl(methyl)silane is produced using a continuous flow reactor to ensure consistent quality and yield. The process involves the controlled addition of allyl chloride to methylsilane, followed by purification through distillation to remove any unreacted starting materials and by-products .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form silanols and siloxanes.
Reduction: This compound can be reduced to form simpler silanes using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions where the allyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; temperatures ranging from 0°C to 50°C.
Reduction: Lithium aluminum hydride; temperatures ranging from -20°C to 25°C.
Substitution: Halogens, organometallic compounds; temperatures ranging from 25°C to 100°C.
Major Products:
Oxidation: Silanols, siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Triallylmethylsilane has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Trimethylsilane: Similar in structure but with three methyl groups instead of allyl groups.
Methylsilane: Contains one methyl group and three hydrogen atoms.
Tris(trimethylsilyl)silane: Known for its radical reducing properties and used in organic synthesis.
Uniqueness of Triallylmethylsilane: this compound stands out due to its three allyl groups, which provide unique reactivity in radical and substitution reactions. This makes it a valuable compound in the synthesis of complex organosilicon materials and in applications requiring high reactivity and selectivity .
Eigenschaften
IUPAC Name |
methyl-tris(prop-2-enyl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18Si/c1-5-8-11(4,9-6-2)10-7-3/h5-7H,1-3,8-10H2,4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCCVNTYPIUJDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CC=C)(CC=C)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70340647 |
Source


|
| Record name | Triallylmethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70340647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1112-91-0 |
Source


|
| Record name | Triallylmethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70340647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triallyl(methyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


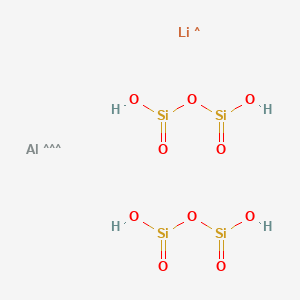
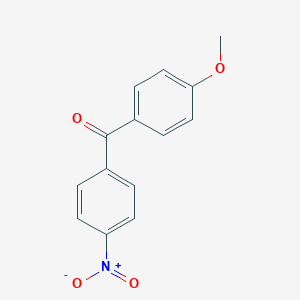

![2-Azaspiro[4.5]decane-1,3-dione](/img/structure/B74575.png)

